
8-Methoxyquinolin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyquinolin-3-amine hydrochloride is a synthetic compound with the molecular formula C10H11ClN2O and a molecular weight of 210.7 g/mol.
Vorbereitungsmethoden
The synthesis of 8-Methoxyquinolin-3-amine hydrochloride typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Classical Methods: These include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.
Modern Methods: Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols.
Industrial production methods often employ scalable and environmentally friendly processes, such as transition metal-free catalysis and green chemistry protocols, to minimize environmental impact .
Analyse Chemischer Reaktionen
8-Methoxyquinolin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Methoxyquinolin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits antimicrobial, anticancer, and antifungal activities, making it valuable in biological research.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 8-Methoxyquinolin-3-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions such as copper, zinc, and iron . These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
8-Methoxyquinolin-3-amine hydrochloride can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-Hydroxy-2-quinolones: These compounds exhibit unique biological activities and are valuable in drug research and development.
Quinine: An antimalarial drug with a well-known mechanism of action involving interference with the malaria parasite’s ability to digest hemoglobin.
The uniqueness of this compound lies in its specific structural properties and the diverse range of applications it offers in various research fields.
Eigenschaften
Molekularformel |
C10H11ClN2O |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
8-methoxyquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9;/h2-6H,11H2,1H3;1H |
InChI-Schlüssel |
LGTFNYXEDWGDOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=CC(=CN=C21)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


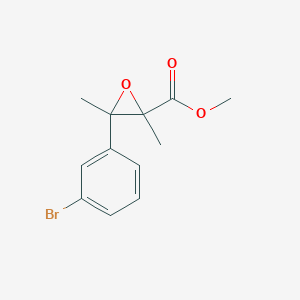
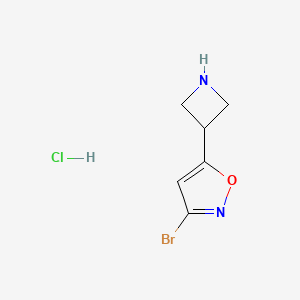

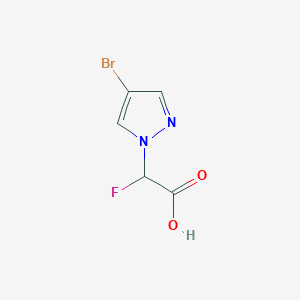
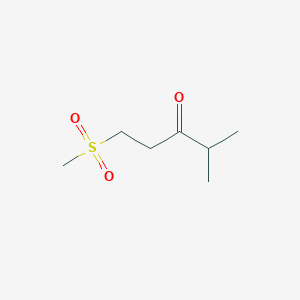
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
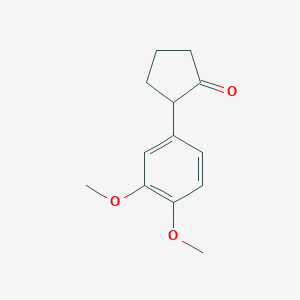
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)

![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)

